

Structural Analysis and Pharmacological Profile of CB-86: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-86, with the IUPAC name N-cyclopropyl-8-[3-hydroxy-5-(2-methyloctan-2-yl)phenoxy]octanamide, is a synthetic cannabinoid characterized by its hybrid structure, combining features of classical and non-classical cannabinoids with those of endogenous cannabinoid ligands like anandamide. This design confers a unique pharmacological profile upon the molecule. Structurally, it possesses a resorcinol core, a feature common to many potent cannabinoid receptor ligands, linked to a long aliphatic chain terminating in a cyclopropylamide group. This technical guide provides a detailed overview of the structural analysis of **CB-86**, its pharmacological activity at cannabinoid receptors, and the experimental protocols utilized for its characterization.

Physicochemical Properties of CB-86

A summary of the key physicochemical properties of **CB-86** is presented below. This data is essential for its handling, formulation, and interpretation of biological activity.



Property	Value
IUPAC Name	N-cyclopropyl-8-[3-hydroxy-5-(2-methyloctan-2-yl)phenoxy]octanamide
CAS Number	1150586-64-3
Molecular Formula	C26H43NO3
Molar Mass	417.634 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO, ethanol, and methanol

Pharmacological Data: Receptor Binding and Functional Activity

CB-86 exhibits a distinct pattern of activity at the two primary cannabinoid receptors, CB1 and CB2. It acts as a partial agonist at the CB1 receptor and an antagonist at the CB2 receptor. This dual activity makes it a compound of significant interest for investigating the differential roles of these receptors in various physiological and pathological processes.

Cannabinoid Receptor Binding Affinities

The binding affinity of **CB-86** for human CB1 and CB2 receptors was determined through competitive radioligand binding assays. The following table summarizes the inhibition constant (Ki) values, indicating the concentration of **CB-86** required to displace 50% of a radiolabeled ligand.

Receptor	Radioligand	Ki (nM)
CB1	[³ H]CP55,940	5.6
CB2	[³ H]CP55,940	7.9

Functional Activity at Cannabinoid Receptors



The functional activity of **CB-86** was assessed using [35S]GTPyS binding assays, which measure G-protein activation upon receptor agonism. The results confirm its partial agonist activity at CB1 receptors and antagonist activity at CB2 receptors.

Receptor	Assay Type	Functional Activity	Efficacy (%)
CB1	[³⁵S]GTPγS	Partial Agonist	45
CB2	[³⁵S]GTPγS	Antagonist	N/A

Experimental Protocols

The following sections detail the methodologies employed for the characterization of CB-86.

Cannabinoid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of CB-86 for human CB1 and CB2 receptors.

Methodology:

- Membrane Preparation: Membranes from CHO-K1 cells stably expressing human CB1 or CB2 receptors are prepared by homogenization in a buffer solution and subsequent centrifugation to isolate the membrane fraction.
- Competitive Binding Assay: The assay is performed in a 96-well plate format. Cell membranes are incubated with a fixed concentration of the radioligand [³H]CP55,940 and varying concentrations of **CB-86**.
- Incubation and Filtration: The mixture is incubated at 30°C for 60 minutes. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
- Scintillation Counting: The filters are washed, and the amount of bound radioactivity is quantified using a liquid scintillation counter.
- Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the Ki value using the Cheng-Prusoff equation.



[35S]GTPyS Functional Assay

Objective: To determine the functional activity (agonism or antagonism) of **CB-86** at human CB1 and CB2 receptors.

Methodology:

- Membrane Incubation: Cell membranes expressing either CB1 or CB2 receptors are incubated with varying concentrations of CB-86 in the presence of GDP and [35S]GTPyS.
- Agonist/Antagonist Assessment: To assess antagonist activity, membranes are co-incubated with a known CB receptor agonist (e.g., CP55,940) and varying concentrations of CB-86.
- Reaction Termination: The binding reaction is allowed to proceed at 30°C for 60 minutes and is terminated by rapid filtration.
- Quantification: The amount of [35S]GTPyS bound to the G-proteins is measured by liquid scintillation counting.
- Data Analysis: The data is plotted to generate concentration-response curves, from which the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximal efficacy (Emax) are determined.

In Vivo Analgesic Activity Assessment (Hot Plate Test)

Objective: To evaluate the analgesic effects of **CB-86** in a murine model of thermal pain.

Methodology:

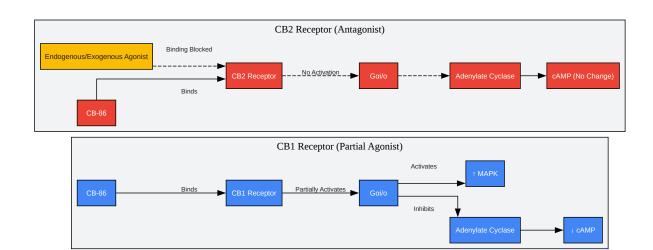
- Animal Acclimatization: Male Swiss Webster mice are acclimated to the testing environment.
- Drug Administration: **CB-86** is administered to the test group of mice, typically via intraperitoneal injection. A vehicle control group receives the solvent alone.
- Hot Plate Test: At predetermined time points after drug administration, each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55°C).



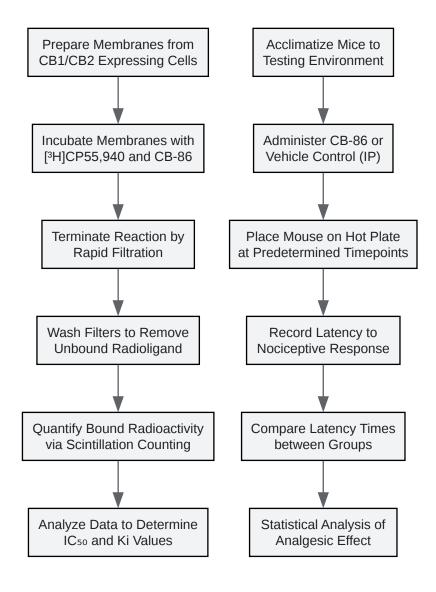
- Latency Measurement: The latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time is established to prevent tissue damage.
- Data Analysis: The mean latency times for the treated and control groups are compared using statistical analysis (e.g., ANOVA) to determine the significance of the analgesic effect.

Visualizations Signaling Pathway of CB-86 at CB1 and CB2 Receptors









Click to download full resolution via product page

To cite this document: BenchChem. [Structural Analysis and Pharmacological Profile of CB-86: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b592808#structural-analysis-of-cb-86]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com